4-(Boc-aminomethyl)benzoic acid

Catalog No.
S753940
CAS No.
33233-67-9
M.F
C13H17NO4
M. Wt
251,28 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Boc-aminomethyl)benzoic acid

CAS Number

33233-67-9

Product Name

4-(Boc-aminomethyl)benzoic acid

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid

Molecular Formula

C13H17NO4

Molecular Weight

251,28 g/mole

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

LNKHBRDWRIIROP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)O

Synthesis and Chemical Modification:

-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid, also known as 4-Boc-aminomethylbenzoic acid, is an organic molecule used as a building block in the synthesis of various complex molecules. Its structure features a benzoic acid core substituted with a -(CH2)-NH-Boc group, where Boc represents the tert-butoxycarbonyl protecting group. This protecting group allows for selective modification of the amine functionality while leaving the carboxylic acid group intact. Studies have shown the utility of 4-Boc-aminomethylbenzoic acid in the synthesis of diverse compounds, including:

  • Peptide derivatives: The presence of the amine group makes 4-Boc-aminomethylbenzoic acid a valuable precursor for the synthesis of peptides, which are essential building blocks of proteins. The Boc group can be selectively removed under specific conditions to allow for coupling with other amino acids, enabling the creation of desired peptide sequences [].
  • Heterocycles: The molecule can also be incorporated into the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon. This application often involves utilizing the reactive amine group to form new bonds and create diverse heterocyclic scaffolds with potential applications in drug discovery.
  • Molecular probes: By attaching specific functional groups to the amine functionality, 4-Boc-aminomethylbenzoic acid can be used to create molecular probes for various research applications. These probes can be designed to target specific biological molecules or processes, aiding in the study of cellular functions and disease mechanisms [].

Material Science Applications:

Recent research has explored the potential of 4-Boc-aminomethylbenzoic acid in the development of functional materials. Studies have shown its ability to:

  • Self-assemble into nanostructures: Under specific conditions, the molecule can self-assemble into well-defined nanostructures due to interactions between the various functional groups. These nanostructures hold promise for applications in drug delivery, biosensing, and catalysis.
  • Modify surfaces: The molecule can be used to modify the surface properties of various materials, such as polymers and nanoparticles. This modification can influence factors like wettability, adhesion, and biocompatibility, offering potential applications in areas like biosensors and drug delivery systems.

4-(Boc-aminomethyl)benzoic acid, also known by its chemical formula C₁₃H₁₇NO₄, is a derivative of benzoic acid featuring a tert-butoxycarbonyl (Boc) protective group on the amino methyl substituent. This compound is characterized by its aromatic structure, which includes a benzene ring attached to an aminomethyl group and a carboxylic acid functional group. The Boc group serves as a protective moiety for the amino group, facilitating various

  • Wear gloves, eye protection, and a lab coat when handling the compound.
  • Avoid inhalation of dust or fumes.
  • Work in a well-ventilated area.
  • Dispose of waste according to local regulations.
, including:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding 4-aminomethylbenzoic acid. This is often achieved using reagents such as trifluoroacetic acid or hydrochloric acid .
  • Coupling Reactions: The amino group can engage in coupling reactions to form amides with various acyl chlorides or anhydrides, resulting in the formation of diverse derivatives useful in medicinal chemistry .
  • Esterification: The carboxylic acid moiety can undergo esterification with alcohols to form esters, which are valuable intermediates in organic synthesis .

4-(Boc-aminomethyl)benzoic acid exhibits notable biological properties. It functions as an antifibrinolytic agent, inhibiting the activity of plasmin and plasminogen, which are involved in the breakdown of fibrin in blood clots. This makes it useful in clinical settings where control of bleeding is necessary . The compound's structural features contribute to its interaction with biological targets, enhancing its therapeutic potential.

The synthesis of 4-(Boc-aminomethyl)benzoic acid typically involves several steps:

  • Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
  • Formation of Aminomethyl Group: Benzylamine can be reacted with formaldehyde to introduce the aminomethyl functionality.
  • Carboxylation: Finally, the carboxylic acid group can be introduced through carbonylation methods or by direct oxidation of an appropriate precursor .

4-(Boc-aminomethyl)benzoic acid finds applications primarily in medicinal chemistry and pharmaceutical development. Its ability to serve as a protected amino acid makes it valuable for synthesizing peptide-based drugs and other bioactive compounds. Additionally, its role as an antifibrinolytic agent positions it for use in treatments related to bleeding disorders.

Studies on 4-(Boc-aminomethyl)benzoic acid have focused on its interactions with various biological molecules. Its inhibitory action on plasminogen has been well-documented, demonstrating its potential effectiveness in managing conditions associated with excessive fibrinolysis. Further research is ongoing to explore its binding affinities and mechanisms of action at the molecular level .

Several compounds share structural similarities with 4-(Boc-aminomethyl)benzoic acid, each possessing unique characteristics:

Compound NameSimilarityUnique Features
4-(Aminomethyl)benzoic acid1.00Lacks protective Boc group; more reactive
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate0.95Ester form; different functional groups
4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acid0.94Contains methyl substitution on amino group
4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid0.92Ethyl substitution; alters sterics
1-Boc-4-(4-Carboxybenzyl)piperazine0.88Piperazine ring; distinct pharmacological properties

These comparisons highlight the unique aspects of 4-(Boc-aminomethyl)benzoic acid, particularly its protective Boc group that enhances stability and versatility in synthetic applications.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-[(tert-Butoxycarbonylamino)methyl]benzoic acid

Dates

Modify: 2023-08-15

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